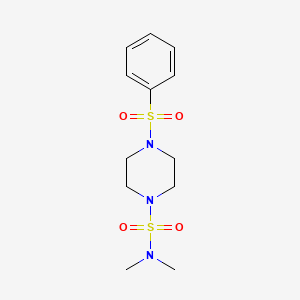

4-(benzenesulfonyl)-N,N-dimethylpiperazine-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(benzenesulfonyl)-N,N-dimethylpiperazine-1-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to an amine. They are widely found in natural products, bioactive substances, and pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound are not available, sulfonamides are typically synthesized through the reaction of sulfonyl chlorides with amines . The reaction involves the nucleophilic attack of the nitrogen atom in the amine on the sulfur atom in the sulfonyl chloride .Molecular Structure Analysis

The molecular structure of this compound would likely include a piperazine ring substituted with a benzenesulfonyl group and a sulfonamide group. Piperazine rings often adopt a chair conformation .Chemical Reactions Analysis

Sulfonamides, like the one in this compound, can participate in a variety of chemical reactions. For example, they can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, sulfonic acids, which are related to sulfonamides, are known to be strong acids and highly soluble in water .Wissenschaftliche Forschungsanwendungen

Spectral and Luminescence Properties

One study focuses on the synthesis of derivatives similar to 4-(benzenesulfonyl)-N,N-dimethylpiperazine-1-sulfonamide and their spectral and luminescence properties. It demonstrates how the sulfonyl group transmits electronic effects to the molecular π-electron system, affecting salvation fluorochromia in polar solvents, which can be crucial for developing fluorescent markers or probes in biochemical assays (Fedyunyaeva & Shershukov, 1993).

Antimicrobial and Antioxidant Activities

Research into pyrazole-based sulfonamide derivatives, akin to this compound, has shown significant antimicrobial and antioxidant activities. This indicates potential for these compounds in the development of new antimicrobial agents with added antioxidant properties, offering a dual approach to combat microbial infections and oxidative stress (Badgujar, More, & Meshram, 2018).

Biological Evaluation and Metal Complexes

Another study synthesized sulfonamide-derived ligands and their transition metal complexes, evaluating their antibacterial, antifungal, and cytotoxic activities. These compounds displayed moderate to significant antibacterial activity and good antifungal activity, suggesting their potential in pharmaceutical applications, especially in metal-based drug development (Chohan & Shad, 2011).

Enzyme Inhibition for Therapeutic Applications

Research on benzenesulfonamide derivatives has explored their inhibition on human paraoxonase, an enzyme associated with cardiovascular diseases. This study presents a potential pathway for developing therapeutic agents targeting diseases linked to enzyme dysfunction, emphasizing the importance of structural activity relationships (Işık et al., 2019).

Polymorphism in Aromatic Sulfonamides

The effect of fluorine substitution on the polymorphism of aromatic sulfonamides, related to this compound, has been examined. This study provides insights into the impact of molecular modifications on the physical properties of compounds, which is vital for the development of materials with specific crystalline properties (Terada et al., 2012).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(benzenesulfonyl)-N,N-dimethylpiperazine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4S2/c1-13(2)21(18,19)15-10-8-14(9-11-15)20(16,17)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSVOXBPJPVJMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2702383.png)

![5-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1,2-oxazole](/img/structure/B2702384.png)

![3,4-dimethyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2702386.png)

![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2702391.png)

![Ethyl 2-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2702398.png)

![2-Chloro-N-[1-(5-chlorothiophen-2-yl)propyl]acetamide](/img/structure/B2702401.png)

![1-(2-Ethoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2702402.png)

![N-[(1R)-1-Cyano-2-methylpropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2702403.png)

![1-(5-chloro-2-methylphenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2702406.png)